molecular formula C14H13N9O B2419906 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole CAS No. 338395-52-1

1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole

Cat. No. B2419906
CAS RN: 338395-52-1
M. Wt: 323.32
InChI Key: ASQAJQLVQDLKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry due to their diverse biological activities . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can react with N-arylmaleimides and α-bromo-γ-butyrolactone to form novel 5-substituted thiazolo[3,2-b][1,2,4]triazole-6(5 H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, IR spectroscopy can be used to identify functional groups, while 1 H-NMR and Mass spectroscopy can provide information about the molecular structure .

Scientific Research Applications

Crystal Structure and Synthesis

  • A related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was synthesized, highlighting the synthesis process and crystal structure relevant to 1,2,4-triazoles (Xu Liang, 2009). This study provides insight into the structural aspects of similar triazole compounds.

Biological and Chemical Properties

  • 1,2,4-Triazole compounds are significant in biological activities due to their hydrogen bonding, solubility, and rigidity. They play a vital role in clinical drugs, as seen in triazole-based drugs like Rizatriptan and Ribavirin (Tangella Nagendra Prasad et al., 2021).
  • Heterocyclic compounds with 1,2,4-triazole rings show a wide spectrum of biological activity. Schiff bases containing 1,2,4-triazole rings can be significant in pharmaceutical chemistry for treating various diseases (Abdurrahman Gürbüz et al., 2020).

Thermal Stability and Applications in Material Science

  • The thermal stability of 1,2,4-triazoles, a key feature for their use in materials like rocket fuels, was evaluated using a pulsed photoacoustic technique (K. S. Rao et al., 2016). This study underscores the relevance of triazoles in the field of material science and engineering.

Antioxidant and Antimicrobial Properties

  • A study focusing on the antioxidant properties of new 1,2,4-triazole compounds demonstrates the potential of such compounds in medical and biological applications (Baytas et al., 2012).

Corrosion Inhibition

  • Benzimidazole derivatives with 1,2,4-triazole moiety were investigated as corrosion inhibitors for mild steel, revealing the chemical application of triazoles in industrial settings (M. Yadav et al., 2013).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives depend on their specific structure and properties. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines, but they also have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future research directions in the field of 1,2,4-triazole chemistry include the development of more effective and potent anticancer agents . This involves the discovery and development of novel 1,2,4-triazole derivatives with improved pharmacokinetic, pharmacological, and toxicological properties .

properties

IUPAC Name

1-phenyl-3-[[3-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9O/c1-2-4-11(5-3-1)23-10-16-14(21-23)24-7-13-18-12(19-20-13)6-22-9-15-8-17-22/h1-5,8-10H,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQAJQLVQDLKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.